N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid
Overview
Description
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a butan-2-amine moiety. The oxalic acid component forms a salt with the amine, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-butan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxypropyl intermediate.
Amine Introduction: The phenoxypropyl intermediate is then reacted with butan-2-amine under controlled conditions to form the desired amine compound.
Salt Formation: Finally, the amine compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the initial formation of the phenoxy intermediate.
Continuous Flow Systems:
Crystallization Units: Using crystallization units to isolate and purify the final oxalate salt.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution Reagents: Including halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in studies involving cellular interactions and biochemical pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, potentially altering cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-sec-butylphenoxy)propyl]-2-butanamine oxalate: A structurally similar compound with slight variations in the alkyl groups.
N-[3-(4-tert-butylphenoxy)propyl]-2-butanamine oxalate: Another similar compound with different alkyl substitutions.
Uniqueness
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-5-14(3)16-8-10-17(11-9-16)19-13-7-12-18-15(4)6-2;3-1(4)2(5)6/h8-11,14-15,18H,5-7,12-13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPKUVAPRUDHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCNC(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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